Molecular Polarizability Enhancement
The iodine substituent at the 4-position significantly increases molecular polarizability relative to the non-halogenated parent scaffold. 1-Amino-4-iodo-1H-pyrrole-2-carboxamide exhibits a molar refractivity of 52.3 cm³/mol . This value is substantially elevated compared to the 1-amino-1H-pyrrole-2-carboxamide baseline, which lacks the iodine atom and therefore possesses considerably lower polarizability. The high molar refractivity correlates with enhanced dispersion interactions and halogen bonding potential, critical parameters for target engagement in biological systems .
| Evidence Dimension | Molar refractivity (cm³/mol) — a measure of molecular polarizability |
|---|---|
| Target Compound Data | 52.3 cm³/mol |
| Comparator Or Baseline | 1-Amino-1H-pyrrole-2-carboxamide (no iodine): Significantly lower molar refractivity expected based on absence of heavy halogen atom |
| Quantified Difference | Substantial increase; exact comparator value not available in literature |
| Conditions | Calculated from molecular structure; class-level inference supported by known iodine substituent effects on polarizability |
Why This Matters
Higher molar refractivity predicts stronger halogen bonding and dispersion forces, directly impacting binding affinity in drug-target interaction models.
